![molecular formula C10H16 B13788377 Tricyclo[4.2.2.02,5]decane CAS No. 249-87-6](/img/structure/B13788377.png)
Tricyclo[4.2.2.02,5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.2.2.02,5]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.02,5]decane typically involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in constructing the complex tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane followed by the Conia-ene reaction shapes a five-membered ring, ultimately leading to the this compound structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methodologies used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands.
化学反応の分析
Types of Reactions
Tricyclo[4.2.2.02,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within its tricyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or other electrophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes .
科学的研究の応用
Tricyclo[4.2.2.02,5]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of tricyclic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific structural requirements.
作用機序
The mechanism by which Tricyclo[4.2.2.02,5]decane exerts its effects is primarily through its structural rigidity and stability. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and material properties. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
類似化合物との比較
Similar Compounds
Tricyclo[5.2.1.02,6]decane: Known for its use in jet fuels due to its high energy density.
Tricyclo[4.3.1.03,7]decane: Commonly found in natural products and used in synthetic chemistry.
Uniqueness
Tricyclo[4.2.2.02,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and rigidity make it particularly valuable in applications requiring robust materials and precise molecular interactions .
特性
CAS番号 |
249-87-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
tricyclo[4.2.2.02,5]decane |
InChI |
InChI=1S/C10H16/c1-2-8-4-3-7(1)9-5-6-10(8)9/h7-10H,1-6H2 |
InChIキー |
YXWMPHHNVZZFFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C3C2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


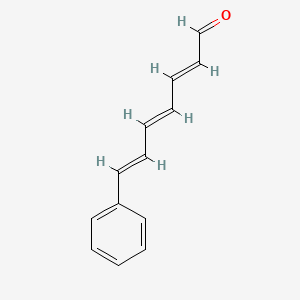
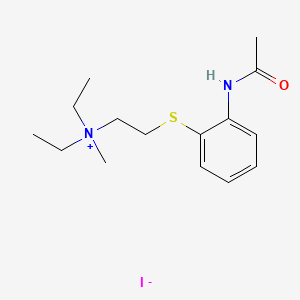
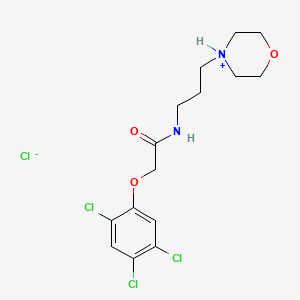
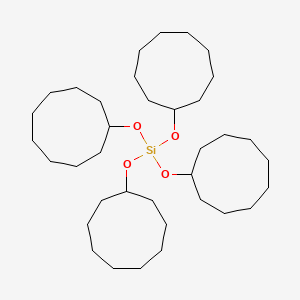
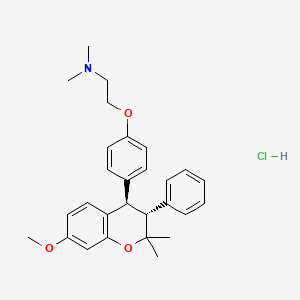
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
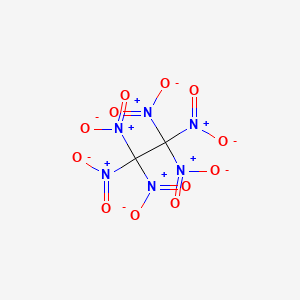
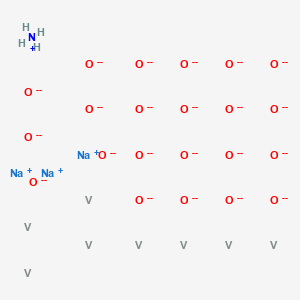
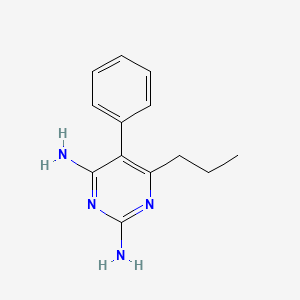
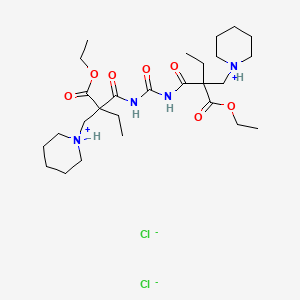
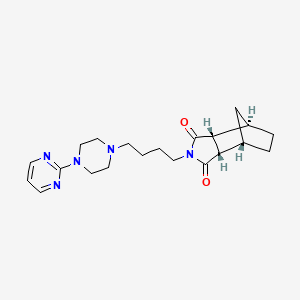
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
